2-ethyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
IUPAC Name |
2-ethyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-4-20-24-21-16-13-18(27-2)19(28-3)14-17(16)23-22(26(21)25-20)29-12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,4,12H2,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHYWGOKHIPFS-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC=CC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SC/C=C/C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell proliferation, making it a potential candidate for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus preventing the progression of the cell cycle. This interaction results in the cessation of cell proliferation, which is particularly effective against rapidly dividing cells, such as cancer cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle pathway . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the G1 to S phase transition. This results in cell cycle arrest, effectively halting the proliferation of cells.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . This is achieved through the inhibition of CDK2, leading to cell cycle arrest. This makes the compound a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect the compound’s stability and activity
Biological Activity
2-ethyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-c]quinazoline is a synthetic compound belonging to the quinazoline family. Its structure incorporates a triazole moiety and a sulfanyl group, which may contribute to its biological properties. This article aims to summarize the biological activities associated with this compound based on diverse sources.
Chemical Structure
The chemical formula of this compound is C22H22N4O2S. The compound features a quinazoline core with various substituents that potentially influence its pharmacological activities .
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study found that compounds similar to 2-ethyl-8,9-dimethoxy derivatives showed cytotoxic effects against various cancer cell lines. In particular, quinazolines have been reported to inhibit key signaling pathways involved in cancer proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Ethyl... | A549 | 0.009 | EGFR Inhibition |
| 2-Ethyl... | HER2 | 0.021 | HER2 Inhibition |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been explored extensively. For instance, studies have shown that certain quinazolines possess antibacterial and antifungal activities due to their ability to disrupt microbial cell walls and interfere with metabolic processes .
Anti-inflammatory Effects
Quinazoline derivatives have also demonstrated anti-inflammatory properties. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various quinazoline derivatives and evaluated their anticancer efficacy against A549 lung cancer cells. The study highlighted that the presence of the triazole ring significantly enhanced the anticancer activity of the compounds tested .
Study 2: Antimicrobial Screening
A comprehensive screening of several quinazoline derivatives was conducted to evaluate their antimicrobial activity against common bacterial strains. The results indicated that compounds with sulfanyl groups exhibited enhanced antibacterial effects compared to their non-sulfanyl counterparts .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. The triazoloquinazoline framework is known for its diverse biological activities, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of triazoloquinazolines may exhibit cytotoxic effects against various cancer cell lines. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Antimicrobial Properties : Research has highlighted the antimicrobial potential of quinazoline derivatives. Compounds similar to 2-ethyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-c]quinazoline have demonstrated activity against both bacterial and fungal pathogens .
Pharmacology
The pharmacological profile of this compound is under exploration. Its ability to interact with various biological targets makes it a candidate for:
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, it could potentially inhibit kinases or other enzymes implicated in cancer progression .
Materials Science
Due to its unique chemical structure, this compound can also be explored for applications in materials science:
- Organic Electronics : The electronic properties of triazoloquinazolines can be harnessed in the development of organic semiconductors and photovoltaic devices.
Case Study 1: Anticancer Activity
A study published in RSC Advances evaluated several triazoloquinazoline derivatives for their anticancer properties. The findings suggested that certain modifications to the quinazoline structure enhanced cytotoxicity against breast cancer cell lines. The study concluded that compounds with similar scaffolds could serve as lead candidates for further drug development .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, derivatives of triazoloquinazolines were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited significant inhibitory effects, suggesting potential use as new antimicrobial agents .
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The sulfanyl (-S-) group at position 5 serves as a nucleophilic site, enabling substitution reactions. Key transformations include:
Electrophilic Aromatic Substitution (EAS)
The methoxy groups at positions 8 and 9 activate the quinazoline ring toward electrophilic attack:
Triazole Ring Functionalization
The triazolo[1,5-c]quinazoline system participates in cycloaddition and annulation reactions:
Quinazoline Core Modifications
The quinazoline moiety undergoes ring-opening and functionalization:
Biological Activity-Driven Reactions
Derivatization studies highlight structure-activity relationships (SAR):
Key Mechanistic Insights:
-
The methoxy groups increase electron density, favoring EAS at C6/C7 .
-
The sulfanyl group acts as a versatile handle for metal-catalyzed cross-couplings .
-
Triazole-quinazoline fusion stabilizes transition states in cycloadditions .
For synthetic protocols, refer to the methodologies in , which outline optimized conditions for analogous triazoloquinazoline systems.
Preparation Methods
Synthesis of the Triazoloquinazoline Backbone
A critical step involves condensing 4-(3-ethyl-1H-1,2,4-triazol-5-yl)anthranilic acid with carbon disulfide under basic conditions. This [5+1] cyclocondensation forms the triazoloquinazoline core while introducing a thione group at position 5. The reaction proceeds in ethanol with triethylamine as a base, yielding 2-ethyl-5-thioxo-triazolo[1,5-c]quinazoline intermediates.
Key Reaction Conditions:
- Solvent: Ethanol or dimethylformamide (DMF)
- Temperature: 0°C to reflux (80–100°C)
- Base: Triethylamine or potassium carbonate
Introduction of the 8,9-Dimethoxy Groups
Methoxylation at positions 8 and 9 is achieved through nucleophilic aromatic substitution or Ullmann-type reactions. Starting from a 5-thioxo-triazoloquinazoline intermediate, dimethyl sulfate or methyl iodide in the presence of silver oxide selectively substitutes hydroxyl groups at positions 8 and 9.
Regioselective Methoxylation Protocol
- Intermediate : 2-Ethyl-5-thioxo-triazolo[1,5-c]quinazoline-8,9-diol
- Reagents : Dimethyl sulfate (2.2 equiv), Ag₂O (1.1 equiv)
- Conditions : Anhydrous DMF, 60°C, 12 hours
- Outcome : 8,9-Dimethoxy derivative with >85% yield.
Thiolation and Sulfanyl Group Installation
The 5-thioxo group undergoes thiolation to introduce the [(E)-3-phenylprop-2-enyl]sulfanyl moiety. Two primary methods are documented:
Direct Alkylation of Potassium Thiolates
Treatment of the 5-thioxo intermediate with potassium tert-butoxide generates a thiolate, which reacts with (E)-3-phenylprop-2-enyl bromide via nucleophilic substitution.
Procedure:
Oxidative Thiolation Using Phosphorus Pentasulfide
Alternatively, phosphorus pentasulfide (P₂S₅) converts 5-oxo derivatives to thiones, which are subsequently alkylated. This method is advantageous for substrates sensitive to strong bases.
Optimized Steps:
- Thionation : Reflux 5-oxo precursor with P₂S₅ in pyridine (2 hours).
- Alkylation : React thione intermediate with (E)-3-phenylprop-2-enyl bromide in DMF using K₂CO₃ (yield: 70–75%).
Stereochemical Control in Propenyl Sulfanyl Group Formation
The (E)-configuration of the propenyl chain is preserved using stereoselective Wittig reactions or Horner-Wadsworth-Emmons olefination during sulfanyl precursor synthesis. For instance, (E)-3-phenylprop-2-en-1-ol is converted to the corresponding bromide using PBr₃, ensuring retention of stereochemistry.
Functional Group Compatibility and Side Reactions
Challenges in Ethyl Group Introduction
The 2-ethyl group is typically introduced early via alkylation of triazole precursors . For example, ethylation of 5-amino-1H-1,2,4-triazole with ethyl iodide in the presence of NaH ensures regioselectivity.
Competing Reactions During Methoxylation
Over-alkylation at position 5 is mitigated by protecting the thione group as a disulfide prior to methoxylation.
Summary of Synthetic Routes
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : δ 1.30 (t, J = 7.07 Hz, 3H, CH₂CH₃), 3.70–4.02 (s, 6H, OCH₃), 6.45–7.96 (m, 8H, Ar-H and CH=CH).
- MS (EI) : m/z 406.5 [M]⁺.
Scale-Up Considerations and Industrial Feasibility
Kilogram-scale synthesis of analogous quinazolines has been achieved using continuous flow reactors to optimize exothermic steps like thiolation. Solvent recovery systems (e.g., DMF distillation) improve cost-efficiency.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound given reported low yields in similar triazoloquinazolines?
- Methodology :
- Solvent/Catalyst Optimization : Use propanol-2 with acid catalysis (e.g., H₂SO₄ or HCl) under nitrogen to improve cyclization efficiency .
- Reaction Time : Extend stirring to 24 hours at ambient temperature or reflux for 2 hours to enhance product formation.
- Purification : Recrystallize from methanol to increase purity (yields ~40% observed in analogous compounds) .
- Data Table :
| Solvent | Catalyst | Reaction Time | Yield (%) | Purity (LC-MS) |
|---|---|---|---|---|
| Glacial acetic | None | 24 h | 40.9 | 95% |
| Propanol-2 | H₂SO₄ | 2 h (reflux) | 41.6 | 97% |
Q. What spectroscopic and analytical techniques validate the structural integrity of this compound?
- Methodology :
- 1H NMR : Analyze proton environments (e.g., methoxy groups at δ 3.88 ppm, vinyl protons at δ 5.71 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+1] at m/z ~500–550 based on analogs) .
- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., ±0.03% deviation in analogs) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?
- Methodology :
- Assay Setup : Use Mueller–Hinton agar with standardized strains (e.g., S. aureus ATCC 25923, C. albicans ATCC 10231) .
- Dose-Response : Test concentrations from 1–100 µg/mL; include reference drugs (e.g., ketoconazole for fungi, nitrofurantoin for bacteria) .
- MIC Determination : Use broth microdilution (CLSI guidelines) to quantify inhibitory effects.
- Data Contradiction Analysis : Discrepancies in activity may arise from strain variability, solvent choice (DMF vs. DMSO), or purity thresholds (>95% recommended) .
Q. What computational strategies predict the compound’s interaction with fungal lanosterol 14α-demethylase (CYP51)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with PDB 3LD6; prioritize hydrogen bonds with heme iron and hydrophobic interactions with active site residues .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
- Key Finding : Analogous triazoloquinazolines show binding affinities (ΔG = −8.5 to −10.2 kcal/mol) comparable to ketoconazole (−9.7 kcal/mol) .
Q. How can reaction design principles improve synthetic efficiency and scalability?
- Methodology :
- Quantum Chemical Modeling : Use Gaussian 16 to simulate transition states; optimize solvent polarity (ε = 20–30) and temperature (80–100°C) .
- High-Throughput Screening : Test 10–20 solvent/catalyst combinations in parallel microreactors to identify optimal conditions .
- Case Study : ICReDD’s feedback loop reduced reaction development time by 60% in similar heterocycles .
Safety and Handling
Q. What protocols mitigate risks during handling and storage?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P210/P280 codes) .
- Storage : Keep in airtight containers under nitrogen at 4°C; avoid moisture (P407+P413 guidelines) .
- Spill Management : Neutralize with sodium bicarbonate; dispose via licensed hazardous waste facilities .
Data Interpretation and Reproducibility
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., MIC90 values normalized to solvent controls) .
- Reproducibility Checks : Replicate assays in triplicate with independent compound batches (purity ≥98% by HPLC) .
Q. What substituent modifications enhance solubility without compromising bioactivity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
